Ethyl 1-methyl-1H-indole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylindole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-9-6-7-13(2)11(9)8-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAUJDYIXJJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282877 | |
| Record name | Ethyl 1-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202745-74-2 | |
| Record name | Ethyl 1-methyl-1H-indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202745-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Derivatization and Functionalization of the Ethyl 1 Methyl 1h Indole 6 Carboxylate Scaffold
Chemical Transformations at the Carboxylate Group
The ethyl carboxylate group at the C6 position of the 1-methyl-1H-indole scaffold serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex heterocyclic systems.
Hydrazinolysis of Indole (B1671886) Carboxylate Esters
The conversion of esters to hydrazides is a fundamental transformation in organic synthesis, providing a key intermediate for the synthesis of numerous heterocyclic compounds. The reaction of ethyl 1-methyl-1H-indole-6-carboxylate with hydrazine (B178648) hydrate (B1144303) is a standard method for the preparation of 1-methyl-1H-indole-6-carbohydrazide. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). sigmaaldrich.com The resulting hydrazide precipitates from the reaction mixture upon cooling and can be isolated in high yield.
Table 1: Synthesis of Indole Carbohydrazides
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 5-fluoro-1H-indole-2-carboxylate | Hydrazine hydrate, Methanol (B129727), 6h | 5-Fluoro-1H-indole-2-carbohydrazide | Not Specified | sigmaaldrich.com |
| Ethyl 1H-indole-2-carboxylic acid | Hydrazine hydrate, Ethanol, Reflux | 1H-indole-2-carbohydrazide | Not Specified | mdpi.com |
Subsequent Reactions of Hydrazide Intermediates (e.g., to form Oxadiazoles, Carbothioamides)
The hydrazide intermediate, 1-methyl-1H-indole-6-carbohydrazide, is a valuable precursor for the synthesis of various five-membered heterocycles, including 1,3,4-oxadiazoles and carbothioamides.
1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides is a widely employed synthetic strategy. nih.gov A common method involves the reaction of the indole carbohydrazide (B1668358) with various aromatic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions. sigmaaldrich.comnih.gov This reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration to afford the 1,3,4-oxadiazole (B1194373) ring. For example, a series of 2-(5-fluoro-1H-indol-2-yl)-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized by refluxing 5-fluoro-1H-indole-2-carbohydrazide with different aromatic acids in POCl3 for 4-6 hours, with yields ranging from 78% to 87%. sigmaaldrich.com
Carbothioamides: Indole carbohydrazides can also be converted to carbothioamides, which are versatile intermediates for the synthesis of other sulfur-containing heterocycles. While specific examples starting from 1-methyl-1H-indole-6-carbohydrazide are not detailed in the available literature, a general approach involves the reaction of a hydrazide with an isothiocyanate.
Modifications and Substitutions on the Indole Ring System
The indole ring is an electron-rich aromatic system susceptible to various modifications and substitutions, allowing for the introduction of a wide array of functional groups at different positions.
Functionalization via C-H Activation Methodologies
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of aromatic and heterocyclic compounds. rsc.org For the indole scaffold, C-H activation can be directed to various positions (C2, C3, C4, C5, C6, and C7) depending on the reaction conditions and the directing group employed. nih.govthieme-connect.com While specific examples of C-H activation on this compound are not prevalent in the literature, the general principles can be applied. The ester group at the C6 position can potentially act as a directing group to facilitate C-H activation at the C5 or C7 positions. However, the inherent reactivity of the C2 and C3 positions of the indole ring often dominates.
Electrophilic and Nucleophilic Substitutions on the Indole Core
Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophilic aromatic substitution, with the reaction typically occurring at the C3 position. If the C3 position is blocked, substitution may occur at the C2 position. The electron-donating nature of the pyrrole (B145914) ring directs electrophiles to these positions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The presence of the electron-withdrawing carboxylate group at C6 would be expected to deactivate the benzene (B151609) ring towards electrophilic attack, making substitution on the pyrrole ring even more favorable.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the indole ring is less common due to the electron-rich nature of the heterocycle. However, such reactions can occur if the indole ring is substituted with strong electron-withdrawing groups. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jp In the case of this compound, the ester group is not sufficiently electron-withdrawing to facilitate direct nucleophilic aromatic substitution on the benzene ring under standard conditions.
C-Metallation and Subsequent Reactions for C-Substitution
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This methodology relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a carbanion that can then be quenched with an electrophile. While the ester group of this compound could potentially direct metalation to the C5 or C7 positions, the acidity of the C2 proton of the indole ring often leads to preferential deprotonation at this site. N-protection of the indole is often employed to direct metalation to other positions of the ring.
Computational Chemistry and Theoretical Studies of Ethyl 1 Methyl 1h Indole 6 Carboxylate Derivatives
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal in predicting the interaction between a ligand, such as an Ethyl 1-methyl-1H-indole-6-carboxylate derivative, and a biological target, typically a protein. These in silico methods are instrumental in drug discovery, offering insights into binding affinities and modes of interaction.
Ligand-Protein Interaction Analysis (e.g., Tyrosine Kinase Binding)
Derivatives of indole-6-carboxylate have been identified as potential inhibitors of receptor tyrosine kinases (RTKs), which are key players in cellular signaling pathways and are often implicated in cancer. nih.gov Molecular docking studies have been employed to explore the binding modes of these derivatives within the active sites of tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov
For instance, studies on related indole-6-carboxylate derivatives have shown that these molecules can fit within the ATP-binding pocket of the kinase domain. The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with key amino acid residues. While specific docking studies for this compound are not extensively detailed in the provided literature, the binding patterns of its core structure can be inferred from similar compounds. The indole (B1671886) scaffold is a known pharmacophore that can mimic the adenine (B156593) region of ATP, while substituents on the indole ring can form additional interactions to enhance binding affinity and selectivity. nih.govrjptonline.org
Docking studies on analogous indole derivatives against tyrosine kinase targets have revealed key interactions with amino acid residues such as methionine, which acts as a "gatekeeper" residue, and with the hinge region that connects the N- and C-lobes of the kinase domain. rjptonline.orgresearchgate.net The binding energy, a measure of the affinity of the ligand for the protein, is a critical parameter obtained from these studies. Lower binding energies typically indicate a more stable ligand-protein complex. For a series of newly designed oxindole (B195798) analogs targeting tyrosine kinase, binding energies were found to be in the range of -7.34 to -11.05 kcal/mol. researchgate.net
Below is an interactive data table summarizing typical binding interactions observed in docking studies of indole derivatives with tyrosine kinases.
| Interaction Type | Key Amino Acid Residues | Potential Role in Binding |
| Hydrogen Bonding | Hinge Region (e.g., Met) | Anchors the ligand in the active site. |
| Hydrophobic Interactions | Aliphatic/Aromatic residues | Stabilizes the ligand within the pocket. |
| Pi-Stacking | Aromatic residues (e.g., Phe) | Enhances binding through orbital overlap. |
Predictive Modeling for Structural Orientations
Predictive modeling is utilized to determine the most probable three-dimensional arrangement of a ligand when it binds to a protein. This involves generating multiple possible conformations of the ligand and evaluating how well each fits into the active site. The preferred orientation, or "pose," is the one that maximizes favorable interactions and minimizes steric clashes.
The process often begins with the generation of a 3D pharmacophore model based on known active ligands. nih.gov This model outlines the essential features a molecule must possess to bind to the target, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.gov New compounds, like derivatives of this compound, can then be virtually screened by fitting them to this pharmacophore model.
The structural orientation of these indole derivatives is crucial for their inhibitory activity. The planarity of the indole ring allows it to slide into the narrow ATP-binding cleft, while the substituents at the 1 and 6 positions project into specific sub-pockets, influencing selectivity and potency. For example, the methyl group at the 1-position can occupy a hydrophobic pocket, while the ethyl carboxylate at the 6-position can be oriented to form hydrogen bonds with the protein backbone or surrounding water molecules.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are based on the principles of quantum mechanics and can predict various molecular properties with high accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov It is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. For indole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can provide detailed information about bond lengths, bond angles, and dihedral angles. ijrar.orgnih.gov
In a study on the related compound, Ethyl indole-2-carboxylate, DFT calculations were used to determine its optimized geometry. For instance, the C-N bond lengths within the indole ring and the C=O bond length of the carboxylate group can be precisely calculated and compared with experimental data if available. ijrar.org Such calculations help in understanding how substituents, like the methyl and ethyl carboxylate groups, influence the geometry of the indole core. ijrar.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound derivatives, a lower HOMO-LUMO gap might indicate a higher propensity to interact with biological targets. In a study of a similar heterocyclic compound, a minimal HOMO-LUMO energy gap of 4.6255 eV was suggested to correlate with higher reactivity towards receptors. nih.gov
The distribution of the HOMO and LUMO across the molecule can also predict the sites of electrophilic and nucleophilic attack. For indole derivatives, the HOMO is typically localized on the indole ring, indicating its electron-rich nature, while the LUMO may be distributed over the carboxylate group, highlighting its electron-accepting capability.
Below is an interactive data table illustrating typical FMO energy values for related heterocyclic compounds.
| Molecular Orbital | Typical Energy (eV) | Implication |
| HOMO | -5.0 to -6.5 | Electron-donating ability |
| LUMO | -1.0 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 5.0 | Chemical reactivity and stability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. ijrar.org It provides a picture of the Lewis-like chemical bonding structure and deviations from it.
NBO analysis also provides information about the hybridization of atomic orbitals and the charge distribution on each atom. This can be useful in understanding the molecule's electrostatic potential and its interactions with other molecules.
Theoretical Approaches to Structure-Activity Relationships (SAR) of this compound Derivatives
Computational chemistry and theoretical studies have emerged as indispensable tools in the rational design and development of novel therapeutic agents. In the context of this compound derivatives, these theoretical approaches provide profound insights into their structure-activity relationships (SAR). By constructing computational models, researchers can elucidate the molecular features crucial for biological activity and predict the potency of novel analogs, thereby guiding synthetic efforts towards more effective and selective compounds.
A study on the anti-proliferation evaluation of new derivatives of methyl-1-methyl-1H-indole-6-carboxylate, a close analog of the titular compound, highlights the utility of these in silico methods. nih.gov The primary aim of such studies is to develop three-dimensional pharmacophore models and to understand how different substituents on the indole scaffold influence interactions with biological targets. nih.gov These computational approaches are often used to design molecules that can target specific proteins, such as receptor tyrosine kinases, which are implicated in various diseases. nih.gov
The general workflow for these theoretical studies involves several key steps:
Conformational Analysis: Determining the low-energy conformations of the derivatives.
Descriptor Calculation: Computing a variety of molecular descriptors that quantify the physicochemical properties of the molecules.
Model Generation: Using statistical methods to build a correlation between the calculated descriptors and the observed biological activity.
Model Validation: Rigorously testing the predictive power of the generated model.
Through these methods, a comprehensive understanding of the SAR for this class of compounds can be established, paving the way for the design of new derivatives with enhanced biological profiles.
Identification of Pharmacophoric Features through Computational Analysis
Pharmacophore modeling is a cornerstone of computational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of 1-methyl-1H-indole-6-carboxylate esters, structure-based pharmacophore design has been employed to elucidate the key interaction points with their target proteins. nih.gov
One approach involves utilizing the crystal structure of a target protein in complex with a known inhibitor to generate a pharmacophore model. nih.gov This technique allows for the identification of critical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are vital for binding affinity. For instance, in the design of kinase inhibitors, the binding mode of a known drug can be analyzed to create a pharmacophore model that captures the essential interactions within the ATP-binding site. nih.gov
A study focused on designing new indole derivatives as potential anticancer agents generated a 3D pharmacophore model based on the interaction of known inhibitors with their target kinases. nih.gov The key pharmacophoric features identified for a series of methyl-1-methyl-1H-indole-6-carboxylate derivatives designed to target receptor tyrosine kinases are summarized in the table below.
| Pharmacophoric Feature | Description | Role in Binding |
| Hydrogen Bond Acceptor | A feature that can accept a hydrogen bond from the protein. | Crucial for anchoring the ligand in the active site. |
| Hydrogen Bond Donor | A feature that can donate a hydrogen bond to the protein. | Provides directional interactions and enhances binding affinity. |
| Hydrophobic Group | A non-polar region of the molecule. | Interacts with hydrophobic pockets in the protein, contributing to binding. |
| Aromatic Ring | A planar, cyclic, conjugated system. | Can engage in π-π stacking or hydrophobic interactions. |
These pharmacophoric models serve as three-dimensional queries for virtual screening of compound libraries to identify new molecules that possess the desired features and are likely to be active. nih.gov The indole scaffold itself is a favored structure in drug design due to its ability to bind to a wide array of biological targets with high affinity. nih.gov
In Silico Exploration of Substituent Effects on Molecular Interactions
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the indole ring system. In silico methods provide a powerful platform to systematically explore these substituent effects on molecular interactions, thereby guiding the optimization of lead compounds.
Computational studies on various indole derivatives have demonstrated that substituents can influence a range of molecular properties that are critical for biological activity. These properties include:
Electronic Properties: The electron-donating or electron-withdrawing nature of a substituent can alter the charge distribution across the molecule, affecting its ability to form electrostatic interactions and hydrogen bonds with the target protein. For example, compounds with high electronic energy and dipole moment have been shown to be effective antibacterial agents. nih.gov
Steric Properties: The size and shape of a substituent can influence how well the molecule fits into the binding pocket of the target. Bulky substituents may cause steric clashes, while smaller substituents might not provide sufficient van der Waals contacts for optimal binding.
Hydrophobicity: The lipophilicity of a substituent can impact the compound's solubility, membrane permeability, and hydrophobic interactions with the target.
A recent study on derivatives of methyl-1-methyl-1H-indole-6-carboxylate explored the impact of different substituents by synthesizing and evaluating a series of compounds. nih.gov The general structure of the synthesized derivatives is shown below, where 'R' represents various substituted groups.
General structure of methyl-1-methyl-1H-indole-6-carboxylate derivatives investigated in a recent study.The following table summarizes the types of substituents and their general effects on the anti-proliferative activity of these indole-6-carboxylate derivatives.
| Substituent Type | General Effect on Activity | Rationale |
| Phenylhydrazine-1-carbothioamide | Showed promising anti-proliferative activity. | The thioamide group can act as a hydrogen bond donor and acceptor, and the phenyl ring can engage in hydrophobic interactions. |
| 1,3,4-Oxadiazole-2-thione | Also demonstrated significant anti-proliferative effects. | The oxadiazole ring is a bioisostere of amide and ester groups and can enhance pharmacokinetic properties. The thione group provides an additional site for hydrogen bonding. |
These findings underscore the importance of the substituent at the 6-position of the indole ring in determining the biological activity of this class of compounds. In silico modeling, in conjunction with synthetic chemistry and biological testing, provides a synergistic approach to understanding and optimizing the therapeutic potential of this compound derivatives.
Exploration of the Ethyl 1 Methyl 1h Indole 6 Carboxylate Scaffold in Ligand Design
Indole (B1671886) Carboxylates as Privileged Structures in Rational Ligand Design
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The indole scaffold is a quintessential example of such a structure. nih.gov This versatility stems from its rigid, planar geometry and the presence of a nitrogen atom that can act as a hydrogen bond donor, features that are conducive to binding with various enzymes and receptors. nih.gov
Indole-containing compounds are abundant in nature, forming the core of the essential amino acid tryptophan and numerous alkaloids with potent pharmacological activities. rsc.org This natural prevalence has inspired the synthesis of a multitude of indole derivatives for therapeutic applications. The addition of a carboxylate group, as seen in indole carboxylates, further enhances the drug-like properties of the scaffold. The carboxylate moiety can act as a hydrogen bond acceptor or a key interaction point with positively charged residues in a protein's active site, making it a valuable functional group in rational ligand design.
The indole-6-carboxylate substitution pattern, in particular, has been explored for the development of agents targeting various diseases. For instance, derivatives of indole-6-carboxylic acid have been synthesized and investigated as multi-target antiproliferative agents, demonstrating the therapeutic potential of this specific scaffold. nih.gov The indole moiety can provide a structural privilege for binding to certain targets, such as the anti-apoptotic protein Mcl-1, which is a significant target in cancer therapy. poles-hedera-et-cerexhe.be
Scaffold Diversity and Analogue Design Strategies
The chemical tractability of the indole ring allows for the creation of large and diverse libraries of analogues, a crucial step in lead optimization. For the Ethyl 1-methyl-1H-indole-6-carboxylate scaffold, diversity can be introduced at several key positions:
N1-Position: The methylation at the N1 position removes the hydrogen bond donating capability of the indole nitrogen. Exploring other substitutions at this position can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. For example, studies on other indole derivatives have shown that the N-H of the indole nucleus can be crucial for hydrogen bonding with a receptor, and its substitution can lead to inactivity. nih.gov Conversely, N-alkylation can also be a viable strategy, as demonstrated by the successful alkylation of ethyl indol-2-carboxylate using various reagents. mdpi.commdpi.com
C2 and C3 Positions: These positions on the pyrrole (B145914) ring are highly reactive and amenable to various substitutions. The introduction of different functional groups can influence the molecule's shape, electronic distribution, and ability to form specific interactions with a target. organic-chemistry.org
Benzene (B151609) Ring Positions (C4, C5, C7): Modification of the benzene portion of the indole ring can fine-tune the electronic and steric properties of the molecule. For example, substitutions at the 4- and/or 6-positions of the indole ring have been found to be optimal for the anti-tubercular activity of certain indole-2-carboxamides. rsc.org
Carboxylate Moiety (C6): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, hydrazides, or other functional groups to explore different interactions within a binding pocket. mdpi.comnih.gov
Synthetic strategies often involve multi-step sequences starting from commercially available indole derivatives. For instance, methyl-1H-indole-6-carboxylate can be synthesized and subsequently methylated at the N1 position, followed by conversion of the ester to a carbohydrazide (B1668358), which then serves as a versatile intermediate for further diversification. nih.gov Such modular synthetic approaches are essential for systematically exploring the chemical space around the core scaffold. organic-chemistry.orgnih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Analysis of Functionalized Indole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For indole derivatives, SAR analysis helps to identify the key structural features required for potent and selective interaction with a biological target.
The nature and position of substituents on the indole ring have a profound impact on molecular recognition and biological activity. Both electronic and steric effects play crucial roles.
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the indole ring system, influencing its ability to participate in π-π stacking, cation-π, and other non-covalent interactions. For instance, in a series of indole derivatives targeting the peripheral benzodiazepine (B76468) receptor (BzR), the affinity was influenced by an interdependent effect between substituents at the 5-position and those on a side chain phenyl ring. nih.gov Computational studies have shown that in-plane adjacent groups can increase the electron density of the indole ring, while out-of-plane long substituents have a minor effect. chemrxiv.org
Hydrogen Bonding: The ability to form hydrogen bonds is often a critical determinant of binding affinity. The indole N-H is a classic hydrogen bond donor, and its substitution can be detrimental to activity if this interaction is essential. nih.govsci-hub.se Conversely, introducing hydrogen bond acceptors, like carbonyls or nitrogen-containing heterocycles, at various positions can lead to new, favorable interactions.
The following table summarizes the observed impact of different substituents on the activity of various indole-based compounds from reported studies.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Potential Rationale | Reference(s) |
| Indole N-H | Methylation (N-CH3) | Inactive in some series | Loss of essential H-bond donation or steric repulsion in the binding site. | nih.govsci-hub.se |
| C3 | Aryl groups | Increased inhibitory activity | Favorable interactions within the enzyme active site. | researchgate.net |
| C5 | Cl, NO2 | Increased affinity (context-dependent) | Interdependent electronic effects with other parts of the molecule. | nih.gov |
| C6 | Acetamido, Ethylamino | Increased inhibitory activity | Potential for additional hydrogen bond formation with the target. | sci-hub.se |
| C7 | Hydrophobic moieties | Increased inhibitory activity | Favorable interactions within a hydrophobic pocket of the enzyme. | researchgate.net |
| Linkage Isomerism | 5-6', 6-5', 5-5' vs. 6-6' | Reduced activity | Alteration of the overall molecular shape, leading to a poorer fit in the binding pocket. | nih.gov |
This table is generated based on findings from various indole derivative studies and illustrates general principles.
Computational methods, particularly molecular docking, are invaluable tools for rationalizing observed SAR and predicting the binding efficacy of new analogues. researchgate.netnih.govthesciencein.orgmdpi.com These methods simulate the interaction between a ligand and its target protein, providing insights into the binding mode and predicting the binding affinity (often expressed as a docking score or binding energy).
Key structural features that are often correlated with theoretical binding efficacy include:
Hydrogen Bond Interactions: Docking studies can identify specific hydrogen bonds between the ligand and key amino acid residues in the active site. For example, the carbonyl group of an indole derivative was shown to form a crucial hydrogen bond with Tyr 355 and Arg 120 in the COX-2 enzyme active site, mimicking the interaction of the known inhibitor indomethacin. mdpi.com
Electrostatic and van der Waals Forces: These forces also play a critical role in the ligand-receptor interaction and are accounted for in the scoring functions of docking programs.
The following table provides examples of how structural features are correlated with binding efficacy through computational analysis.
| Structural Feature | Interaction Type | Computational Observation | Predicted Impact on Efficacy | Reference(s) |
| Carboxylate Group | Hydrogen Bonding, Ionic Interaction | Forms H-bonds with key active site residues (e.g., Tyr, Arg). | High | mdpi.com |
| Indole N-H | Hydrogen Bonding | Acts as a hydrogen bond donor to an acceptor atom in the receptor. | High | nih.gov |
| Phenyl Ring Substituent | Hydrophobic Interaction, π-π Stacking | Fits into a hydrophobic pocket, interacts with aromatic residues. | High | nih.govacs.org |
| Flexible Linker | Conformational Adaptation | Allows the molecule to adopt an optimal conformation within the binding site. | Moderate to High | nih.gov |
| Bulky Substituent | Steric Hindrance | Clashes with residues at the edge of the binding pocket. | Low | mdpi.com |
This table illustrates correlations often observed in molecular docking studies of indole derivatives.
By integrating these computational predictions with experimental data, researchers can build robust SAR models. This iterative process of design, synthesis, testing, and computational analysis accelerates the discovery of new ligands with improved potency and selectivity, underscoring the power of the this compound scaffold in modern drug discovery.
Future Directions and Advanced Research Avenues
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. While traditional methods for indole (B1671886) synthesis, such as the Fischer and Leimgruber–Batcho syntheses, have been instrumental, contemporary research is focused on overcoming their limitations, which can include harsh reaction conditions and the use of hazardous reagents. nih.gov
Future synthetic strategies for Ethyl 1-methyl-1H-indole-6-carboxylate are likely to embrace transition-metal-catalyzed reactions, which offer high efficiency and regioselectivity. nih.gov Catalysts based on palladium, rhodium, copper, and iron have been extensively studied for the C-H functionalization of indoles, providing a direct way to introduce various substituents. nih.gov For instance, palladium-catalyzed carbonylation reactions could be a viable route for the synthesis of the indole-6-carboxylate moiety. rsc.orgelsevierpure.com
A significant push towards sustainable and green chemistry is also shaping the future of indole synthesis. nih.gov This includes the use of greener solvents like water and ionic liquids, the development of solvent-free reaction conditions, and the application of nanocatalysts to enhance reaction rates and selectivity. nih.gov Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials, also represent a promising avenue for the efficient and sustainable production of functionalized indoles.
| Synthetic Approach | Catalyst/Conditions | Key Advantages |
| Transition-Metal Catalysis | Pd, Rh, Cu, Fe complexes | High efficiency, regioselectivity, direct C-H functionalization |
| Green Chemistry Methods | Water, ionic liquids, nanocatalysts, solvent-free | Environmentally benign, reduced waste, potential for catalyst recycling |
| Multicomponent Reactions | One-pot synthesis | High atom economy, reduced purification steps, increased efficiency |
Expanding the Derivatization Repertoire for Enhanced Functionality
The functionalization of the indole core is a key strategy for modulating the biological and material properties of its derivatives. For this compound, derivatization can be targeted at several positions on the indole ring to enhance its functionality.
The carboxylate group at the C6 position serves as a versatile handle for a variety of chemical transformations. It can be readily converted into amides, hydrazides, and other functional groups, opening up a wide range of possibilities for creating new derivatives with potentially enhanced biological activities. nih.gov For example, the synthesis of novel indole-6-carboxylic acid derivatives as multi-target antiproliferative agents has been reported, highlighting the therapeutic potential of this class of compounds.
Furthermore, direct C-H functionalization of the indole ring offers a powerful tool for introducing substituents at various positions. While the C2 and C3 positions are typically more reactive, recent advances in catalysis have enabled the selective functionalization of the benzene (B151609) ring of the indole nucleus, including the C4, C5, and C7 positions. nih.gov This allows for the synthesis of a diverse library of substituted indoles with tailored properties.
| Derivatization Strategy | Target Position | Potential Functional Groups |
| Carboxylate Modification | C6 | Amides, hydrazides, esters, etc. |
| C-H Functionalization | C2, C3, C4, C5, C7 | Aryl, alkyl, heteroaryl, etc. |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In silico methods can be employed to predict the physicochemical properties, biological activities, and spectroscopic characteristics of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. rsc.org
For this compound and its derivatives, quantum chemical calculations can provide valuable insights into their electronic structure, conformational preferences, and reactivity. rsc.org For instance, density functional theory (DFT) calculations can be used to predict vibrational spectra (FT-IR and Raman), which can aid in the characterization of newly synthesized compounds. nih.gov
Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of indole derivatives with biological targets, such as enzymes and receptors. nih.gov This information is crucial for the rational design of new therapeutic agents with improved potency and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of yet-to-be-synthesized molecules. mdpi.com
| Computational Method | Application | Predicted Properties |
| Quantum Chemical Calculations (e.g., DFT) | Structural and electronic analysis | Geometry, vibrational frequencies, electronic properties |
| Molecular Docking | Prediction of ligand-protein interactions | Binding affinity, binding mode, identification of key interactions |
| QSAR | Structure-activity relationship modeling | Prediction of biological activity for new compounds |
| ADMET Prediction | In silico pharmacokinetics and toxicology | Absorption, distribution, metabolism, excretion, toxicity |
Interdisciplinary Research Integrating Synthesis and Theoretical Studies
The synergy between synthetic chemistry and computational science is a powerful driver of innovation. An integrated approach, where experimental and theoretical studies are conducted in parallel, can accelerate the discovery and development of new functional molecules.
In the context of this compound, this interdisciplinary approach can be applied to:
Rational Design of Novel Derivatives: Computational tools can be used to design new derivatives with desired properties, which can then be synthesized and evaluated experimentally. acs.org The experimental results can, in turn, be used to refine and validate the computational models. rsc.org
Mechanistic Elucidation of Reactions: Theoretical calculations can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and develop new catalytic systems. nih.gov
Understanding Structure-Property Relationships: By combining experimental data with computational analysis, a deeper understanding of the relationship between the molecular structure of indole derivatives and their functional properties can be achieved.
This integrated approach has been successfully applied to the study of various indole derivatives, leading to the development of new anticancer agents, HIV-1 integrase inhibitors, and other bioactive compounds. acs.orgacs.org The application of such interdisciplinary strategies to the study of this compound is expected to unlock its full potential in various scientific fields.
Q & A
Q. What are the common synthetic routes for Ethyl 1-methyl-1H-indole-6-carboxylate?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions or stepwise functionalization of indole precursors. For example, Suzuki-Miyaura coupling using 1-methyl-1H-indole-6-boronic acid derivatives with ethyl halides in the presence of [Pd(dppf)Cl₂] and Na₂CO₃ in 1,4-dioxane/water at 90°C yields the target compound with moderate efficiency (54.3% yield) . Alternative routes involve alkylation of indole-6-carboxylic acid esters with methylating agents like methyl iodide under basic conditions, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) .
Q. How is this compound characterized spectroscopically?
Characterization relies on - and -NMR to confirm regioselective substitution. Key signals include:
- -NMR: Methyl ester resonance at δ 4.32–4.38 ppm (q, J = 7.1 Hz) and indole N–CH₃ at δ 1.38–1.40 ppm (s) .
- -NMR: Carbonyl carbon at δ 167–170 ppm and aromatic carbons between δ 105–140 ppm . High-resolution mass spectrometry (HR-MS) is critical for verifying molecular ion peaks (e.g., [M+H]+ at m/z 205.0977) .
Q. What purification methods are effective for isolating this compound?
Flash column chromatography using ethyl acetate/hexane gradients (1:4 to 1:1) is standard for removing unreacted starting materials and byproducts . For polar derivatives, reverse-phase HPLC with acetonitrile/water mobile phases improves resolution. Crystallization from ethanol or dichloromethane/hexane mixtures can enhance purity for X-ray diffraction studies .
Q. How does the methyl group at the indole N1 position influence reactivity?
The N1-methyl group sterically shields the indole nitrogen, reducing nucleophilic reactivity. This facilitates regioselective functionalization at the C3 or C5 positions during cross-coupling or electrophilic substitution reactions. Comparative studies show that unmethylated analogs undergo faster N–H hydrogen bonding, altering crystallization patterns .
Q. What solvents and conditions stabilize this compound during storage?
The compound is hygroscopic and should be stored anhydrously under nitrogen at –20°C. DMF or DMSO is preferred for dissolution in reactions, while ethyl acetate or dichloromethane is suitable for chromatography. Prolonged exposure to light or moisture promotes ester hydrolysis, detectable via TLC (Rf shift) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for substituted derivatives?
Discrepancies in -NMR splitting patterns (e.g., unexpected coupling constants) often arise from rotameric equilibria or dynamic effects. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can clarify conformational exchanges. For ambiguous cases, X-ray crystallography provides definitive structural validation, as seen in studies of related indole carboxylates .
Q. What strategies optimize low-yielding cross-coupling reactions of this compound?
Catalyst selection is critical: replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) improves efficiency in aryl aminations. Microwave-assisted synthesis at 120°C for 30 minutes enhances reaction rates. Adding catalytic CuI (10 mol%) can mitigate heterocyclic coordination issues .
Q. How do electron-withdrawing substituents affect the compound’s hydrogen-bonding networks in crystals?
Substituents like nitro or cyano groups at C5 disrupt classical N–H···O hydrogen bonds, favoring C–H···O interactions. Graph-set analysis (e.g., Etter’s rules) reveals that such modifications alter supramolecular architectures, impacting solubility and melting points (e.g., mp 199–201°C for 7-methoxy analogs) .
Q. What computational methods predict the bioactivity of this compound derivatives?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, correlating with antimicrobial activity. Molecular docking against target proteins (e.g., bacterial dihydrofolate reductase) identifies key binding motifs, validated by MIC assays .
Q. How can conflicting cytotoxicity data in cell-based assays be addressed?
Discrepancies often stem from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols using MTT assays with 48-hour exposure and 10% FBS reduces variability. LC-MS quantification of intracellular compound levels ensures consistent dosing. Parallel testing against HEK293 control cells distinguishes target-specific effects .
Methodological Notes
- Data Validation : Cross-reference spectral data with the Cambridge Structural Database (CSD) to confirm bond lengths/angles .
- Yield Optimization : Design fractional factorial experiments (e.g., varying catalyst loading, temperature) to identify rate-limiting steps .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., neutralize acidic byproducts before incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
